REACTION_CXSMILES
|
[OH-].[Li+].C[O:4][C:5]([C:7]12[CH2:14][CH2:13][C:10]([CH2:15][OH:16])([CH2:11][CH2:12]1)[CH2:9][CH2:8]2)=[O:6]>C1COCC1.CO>[OH:16][CH2:15][C:10]12[CH2:13][CH2:14][C:7]([C:5]([OH:6])=[O:4])([CH2:8][CH2:9]1)[CH2:12][CH2:11]2 |f:0.1|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C12CCC(CC1)(CC2)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
is stirred at 20-25° for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water (30 ml)
|
Type
|
WASH
|
Details
|
washed with methylene chloride (100 ml) and ethyl acetate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×250 ml)
|
Type
|
WASH
|
Details
|
washed with saline (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |